(3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one
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Overview
Description
(3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one is an organic compound characterized by the presence of a chloropropoxy group attached to a phenyl ring, which is further connected to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloropropyl bromide in the presence of a base to form 4-(3-chloropropoxy)benzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: A quaternary ammonium compound used as a disinfectant.
Uniqueness
(3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its chloropropoxy group and butenone structure differentiate it from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-11(15)3-4-12-5-7-13(8-6-12)16-10-2-9-14/h3-8H,2,9-10H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDJGBZBAKOMCN-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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